2-(4-ethoxyphenyl)-3H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-ethoxyphenyl)-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-3H-quinazolin-4-one can be achieved through several methods. One common approach involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . Another method involves the Pd–Cu-cocatalyzed coupling of quinazoline-4-tosylates with terminal alkynes using N-heterocyclic carbenes (NHC) as ligands .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reactions are optimized for high yield and purity, and the processes are scaled up to meet industrial demands. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups. These derivatives can exhibit different biological and chemical properties, making them valuable for further research and applications.
Scientific Research Applications
2-(4-ethoxyphenyl)-3H-quinazolin-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) pathway, which is involved in cell proliferation and survival . This inhibition can result in the suppression of tumor cell growth and the induction of apoptosis.
Comparison with Similar Compounds
2-(4-ethoxyphenyl)-3H-quinazolin-4-one can be compared with other similar compounds, such as:
2-Phenylquinazoline-4(3H)-one: This compound lacks the ethoxy group, which can affect its biological activity and chemical properties.
4-(2-(4-Ethoxyphenyl)ethoxy)quinazoline: This compound has an additional ethoxy group, which can enhance its solubility and reactivity.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct biological and chemical properties. These features make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-12-9-7-11(8-10-12)15-17-14-6-4-3-5-13(14)16(19)18-15/h3-10H,2H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZPZJODHBFEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.